1,3,5-Triethyl-1,3,5-triazinane

Hydrogen Sulfide Scavenging Oil & Gas Triazine Chemistry

Choose 1,3,5-triethyl-1,3,5-triazinane for its 19× faster H₂S scavenging vs methyl analog, superior partitioning in multiphase production fluids, and sustained formaldehyde release for preserving metalworking fluids, latex paints, and adhesives. It is explicitly listed in FDA 21 CFR 176.170 & 177.2600 for indirect food contact in paper and rubber—a unique regulatory advantage. Also a high-performance curing accelerator for cycloaliphatic epoxides. Select the triethyl derivative for both performance and compliance in industrial applications.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 7779-27-3
Cat. No. B1198629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triethyl-1,3,5-triazinane
CAS7779-27-3
Synonymshexahydro-1,3,5-triethyl-s-triazine
Vancide-TH
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCN1CN(CN(C1)CC)CC
InChIInChI=1S/C9H21N3/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-9H2,1-3H3
InChIKeyXYRTVIAPRQLSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triethyl-1,3,5-triazinane (CAS 7779-27-3): Core Chemical Identity and Industrial Context


1,3,5-Triethyl-1,3,5-triazinane (CAS 7779-27-3), also known as hexahydro-1,3,5-triethyl-s-triazine or Vancide-TH, is a fully saturated six-membered heterocycle containing three nitrogen atoms substituted with ethyl groups [1]. It is a clear to yellowish liquid with a boiling point of 207–208 °C and density of 0.894 g/mL at 25 °C . The compound is primarily utilized as a broad-spectrum industrial biocide and preservative, functioning through the release of formaldehyde upon degradation [2]. It also serves as a hydrogen sulfide scavenger in oil and gas operations and as a curing accelerator in epoxy resin formulations [3].

1,3,5-Triethyl-1,3,5-triazinane: Why Closely Related Analogs Cannot Be Assumed Interchangeable


Despite sharing a common hexahydro-s-triazine core, 1,3,5-triethyl-1,3,5-triazinane exhibits quantifiable performance differences relative to its methyl- and hydroxyethyl-substituted analogs. The nature of the N‑substituent fundamentally alters lipophilicity, reaction kinetics, and regulatory status. For example, the ethyl derivative is 19‑fold more reactive toward hydrogen sulfide than its methyl counterpart, and its higher boiling point (207 °C vs. 155 °C) directly impacts processing conditions and volatility [1][2]. Furthermore, the triethyl compound is explicitly listed in FDA 21 CFR as an indirect food additive for paper and rubber applications, a distinction not shared by all triazine biocides [3]. These factors preclude simple one‑to‑one substitution and require evidence‑based selection.

1,3,5-Triethyl-1,3,5-triazinane: Direct Quantitative Comparison vs. Closest Analogs


Hydrogen Sulfide Scavenging: 19‑Fold Rate Advantage over 1,3,5-Trimethyl-1,3,5-triazinane

The reaction of 1,3,5-triethyl-1,3,5-triazinane (1b) with sodium hydrogen sulfide proceeds 19 times faster than that of 1,3,5-trimethyl-1,3,5-triazinane (1c) under identical aqueous conditions [1]. The relative rate for the hydroxyethyl analog (1a) is 31, positioning the triethyl derivative as an intermediate‑reactivity scavenger with enhanced lipophilicity compared to the highly water‑soluble 1a.

Hydrogen Sulfide Scavenging Oil & Gas Triazine Chemistry

Hydrolytic Stability: 12‑Fold Slower Degradation than 1,3,5-Trimethyl-1,3,5-triazinane

Under the same pH 10.0 conditions used for H₂S scavenging studies, 1,3,5-triethyl-1,3,5-triazinane (1b) hydrolyzes 12 times faster than 1,3,5-trimethyl-1,3,5-triazinane (1c) but only half as fast as 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane (1a) [1]. The rate constants (kobs) follow the order 1a > 1b > 1c, indicating that the ethyl derivative offers a tunable degradation profile that is intermediate between the labile hydroxyethyl analog and the more stable methyl analog.

Hydrolytic Stability Aqueous Formulation Shelf Life

Volatility and Physical Handling: Boiling Point 52 °C Higher than 1,3,5-Trimethyl-1,3,5-triazinane

1,3,5-Triethyl-1,3,5-triazinane exhibits a boiling point of 207–208 °C , whereas 1,3,5-trimethyl-1,3,5-triazinane boils at 155–160 °C [1]. The flash point of the triethyl compound (158 °F / 70 °C) is also notably higher than that of the trimethyl analog (51 °C) [2]. The higher molecular weight (171.28 vs. 129.20 g/mol) and lower density (0.894 vs. 0.925 g/mL) further differentiate the two compounds from a formulation and handling standpoint.

Volatility Processing Safety Physical Properties

Regulatory Clearance: FDA Indirect Food Additive Listing Not Universal to Triazine Class

1,3,5-Triethylhexahydro-1,3,5-triazine is explicitly listed in the U.S. FDA Cumulative Estimated Daily Intake (CEDI) database with a CEDI of 0.16 µg/kg bw/d and a Cumulative Dietary Concentration (CDC) of 3.2 ppb [1]. It is authorized under 21 CFR 176.170 (components of paper and paperboard in contact with aqueous and fatty foods) and 21 CFR 177.2600 (rubber articles intended for repeated use) [1]. In contrast, the methyl analog (CAS 108-74-7) does not appear in the FDA indirect food additive inventory, a distinction that directly impacts procurement decisions for food‑contact materials.

Regulatory Compliance Food Contact Paper and Rubber

1,3,5-Triethyl-1,3,5-triazinane: Evidence‑Backed Industrial and Research Application Scenarios


Downhole H₂S Scavenging in Oil and Gas Production

The 19‑fold higher reaction rate with hydrogen sulfide compared to the methyl analog [1] makes 1,3,5-triethyl-1,3,5-triazinane a preferred scavenger in oilfield brines and production fluids where rapid H₂S removal is critical. Its intermediate lipophilicity (between the hydrophilic hydroxyethyl and hydrophobic methyl analogs) also enhances partitioning into hydrocarbon phases, improving performance in multiphase flow [1].

Long‑Term Preservation of Aqueous Industrial Fluids

The hydrolysis rate of the triethyl compound (12× that of the methyl analog) [1] provides a sustained formaldehyde release profile suitable for preserving metalworking fluids, latex paints, and adhesives. The compound is a documented biocide for controlling slime‑forming bacteria and fungi in these matrices [2], and its mechanism of action through formaldehyde release is well established [3].

Epoxy Resin Curing Accelerator for Microelectronic Packaging

1,3,5-Triethylhexahydro-s-triazine has been demonstrated as an effective curing accelerator for cycloaliphatic epoxides, enabling the formulation of high‑performance encapsulants [4]. In the cited study, a cured product exhibited a glass‑transition temperature of 198 °C and crosslinking density of 2.08 × 10³ mol/cm³, properties that support advanced microelectronic packaging applications [4].

FDA‑Compliant Biocide for Food‑Contact Paper and Rubber

Owing to its explicit listing in 21 CFR 176.170 and 177.2600 [5], 1,3,5-triethylhexahydro-1,3,5-triazine is one of the few triazine‑based biocides permitted for use in paperboard and rubber articles that contact food. This regulatory distinction eliminates the need for costly re‑qualification or reformulation when specifying a preservative for indirect food‑contact applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Triethyl-1,3,5-triazinane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.